5alpha-Cholestane, 3beta-methoxy-
Description
5α-Cholestane (CAS: 481-21-0) is a saturated sterane derivative with the molecular formula C₂₇H₄₈ and a molecular weight of 372.67 g/mol. It is a key structural analog of cholesterol and serves as a reference compound in lipid research due to its stability and lack of double bonds . Physical properties include a melting point of 76–80°C, boiling point of 440.9°C at 760 mmHg, and a density of 0.91 g/cm³ . Its low vapor pressure (1.47×10⁻⁷ mmHg at 25°C) and solid-state stability make it suitable for laboratory standards .
Safety data indicate that 5α-Cholestane is classified as non-hazardous under EU regulations when pure, though industrial-grade material may carry warnings for skin/eye irritation (H315/H319) and acute toxicity (H302) .
Properties
CAS No. |
1981-90-4 |
|---|---|
Molecular Formula |
C28H50O |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H50O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
FMSSVYNONQQPON-PGAJIAHISA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |
Synonyms |
Methyl 5α-cholestan-3β-yl ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Cholestane-3β,5α,6β-Triol (Triol)
Structural Differences : Triol (C₂₇H₄₈O₃) features hydroxyl groups at positions 3β, 5α, and 6β, unlike 5α-Cholestane’s unmodified sterane backbone.
Biological Activity :
- Osteoblast Inhibition : Triol suppresses alkaline phosphatase activity and osteocalcin secretion in bone marrow stromal cells (MSCs), impairing bone formation .
- Apoptosis Promotion : Triol induces intracellular Ca²⁺ flux and reactive oxygen species (ROS) in MSCs, leading to apoptosis .
- Vascular Calcification : In vascular smooth muscle cells (VSMCs), Triol enhances calcification via ROS-mediated increases in alkaline phosphatase activity and apoptosis .
Physical Properties: Limited data exist, but its polarity likely reduces vapor pressure compared to 5α-Cholestane.
5α-Cholestane Epoxides
Structural Differences : Epoxides (e.g., 5,6α-epoxide) introduce an oxygen bridge at the 5,6 position, altering reactivity.
Biological Activity :
- Metabolic Precursor : Rat brain microsomes convert cholesteryl palmitate into 5,6-epoxides, which are further metabolized to Triol .
- Enzymatic Dependency : Epoxidation requires NADPH-dependent lipoperoxidation, unlike 5α-Cholestane’s inertness .
Physical Properties : Epoxides are more polar than 5α-Cholestane, affecting solubility and chromatographic behavior.
5α-Cholestanol (3β-Hydroxy-5α-Cholestane)
Structural Differences : A hydroxyl group at position 3β distinguishes it from 5α-Cholestane.
Biological Role :
- Membrane Component: Cholestanol is a minor component of cell membranes and a biomarker for cerebrotendinous xanthomatosis .
Physical Properties : Similar melting point (76–78°C) to 5α-Cholestane but higher polarity due to the hydroxyl group .
Data Tables
Table 1: Physical-Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (25°C) |
|---|---|---|---|---|---|
| 5α-Cholestane | C₂₇H₄₈ | 76–80 | 440.9 | 0.91 | 1.47×10⁻⁷ mmHg |
| Cholestane-3β,5α,6β-Triol | C₂₇H₄₈O₃ | N/A | N/A | N/A | N/A |
| 5α-Cholestanol | C₂₇H₄₈O | 76–78 | N/A | N/A | N/A |
Notes
- Contradictions exist in safety classifications: 5α-Cholestane is labeled non-hazardous in some SDS but carries irritant warnings in others .
- Further research is needed to characterize the methoxy derivative and its bioactivity.
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